1-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 1-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution reactions: The chlorophenyl group can be introduced via nucleophilic substitution reactions.
Urea formation: The final step involves the reaction of the oxadiazole derivative with an isocyanate or a carbamate to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the oxadiazole ring.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: This compound can be used in the development of novel polymers and materials with specific properties.
Agricultural Chemistry: It may serve as a precursor for the synthesis of agrochemicals with herbicidal or pesticidal activity.
Mechanism of Action
The mechanism of action of 1-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar compounds to 1-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea include other oxadiazole derivatives such as:
- 1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea
- 1-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea
These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The presence of different substituents on the aromatic ring can significantly influence their properties, making this compound unique in its specific interactions and applications.
Properties
IUPAC Name |
1-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-25-15-7-5-12(6-8-15)9-10-20-17(24)21-18-23-22-16(26-18)13-3-2-4-14(19)11-13/h2-8,11H,9-10H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUYZIUCEFHBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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